molecular formula C19H21N7O B2748525 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380182-18-1

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2748525
CAS No.: 2380182-18-1
M. Wt: 363.425
InChI Key: ZLPYEJIQTKVRBX-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzoxazole ring, a piperidine ring, and a triazolopyrimidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-13-10-17(26-18(23-13)21-12-22-26)20-11-14-6-8-25(9-7-14)19-24-15-4-2-3-5-16(15)27-19/h2-5,10,12,14,20H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPYEJIQTKVRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents on the benzoxazole or piperidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and enzymes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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